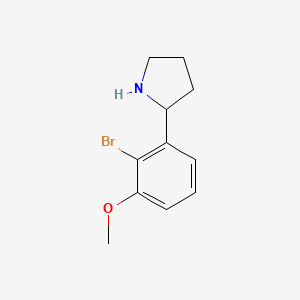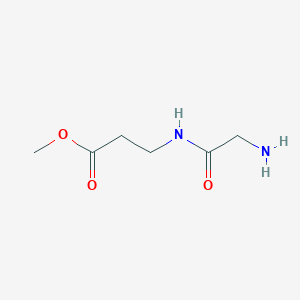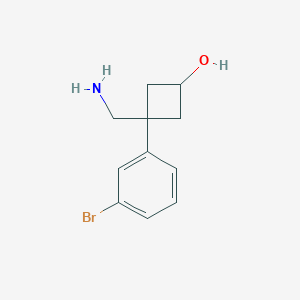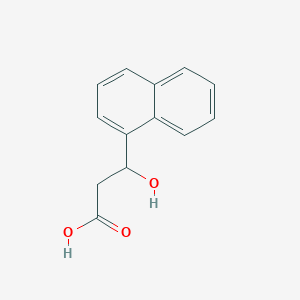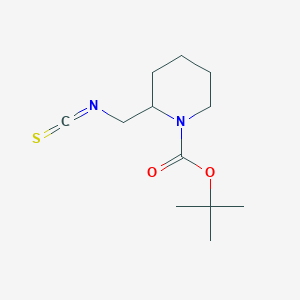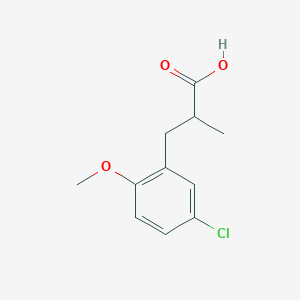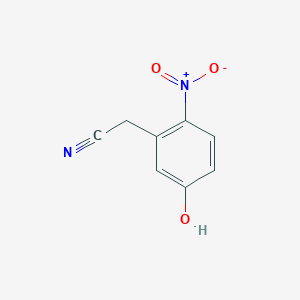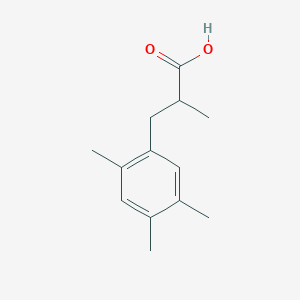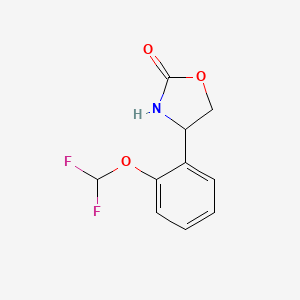
4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one is a chemical compound with the molecular formula C10H9F2NO3 and a molecular weight of 229.18 g/mol . This compound belongs to the oxazolidin-2-one class, which is known for its diverse applications in synthetic organic chemistry and pharmaceuticals . The oxazolidin-2-one nucleus is a popular heterocyclic framework used as a chiral auxiliary in stereoselective transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access oxazolidin-2-one building blocks . This method is advantageous due to its high yield and straightforward procedure.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement . The compound is available in high purity (98%) and is often produced in large quantities to meet the demands of advanced research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, oxazolidin-2-one derivatives, such as linezolid, inhibit bacterial protein synthesis by binding to the bacterial ribosome . This inhibition prevents the formation of the initiation complex for protein synthesis, leading to the bacteriostatic effect .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(2-(Difluoromethoxy)phenyl)oxazolidin-2-one include:
Linezolid: An oxazolidin-2-one derivative with potent antibacterial activity.
Tedizolid: Another oxazolidin-2-one antibiotic effective against multidrug-resistant Gram-positive bacteria.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity compared to other oxazolidin-2-one derivatives . This uniqueness makes it a valuable compound for advanced research and industrial applications.
Propiedades
Fórmula molecular |
C10H9F2NO3 |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
4-[2-(difluoromethoxy)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9F2NO3/c11-9(12)16-8-4-2-1-3-6(8)7-5-15-10(14)13-7/h1-4,7,9H,5H2,(H,13,14) |
Clave InChI |
UTHLTTGGUSVPNG-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)O1)C2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


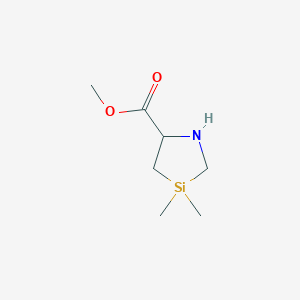
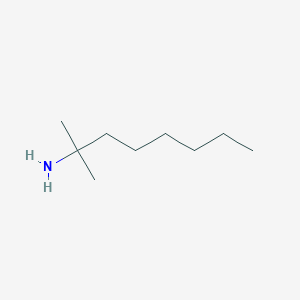
![2-[(1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-amine](/img/structure/B13599242.png)
